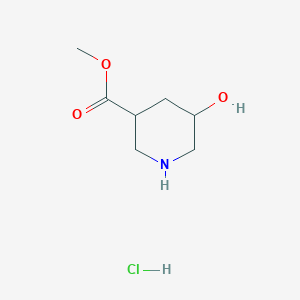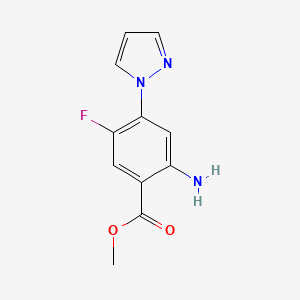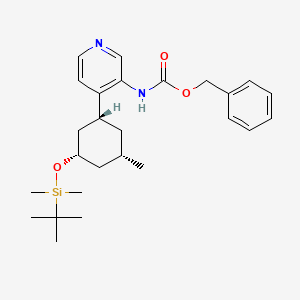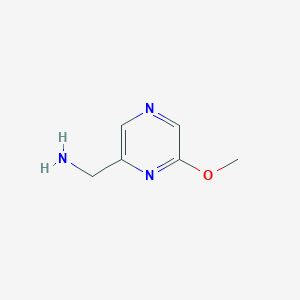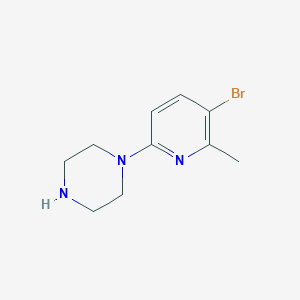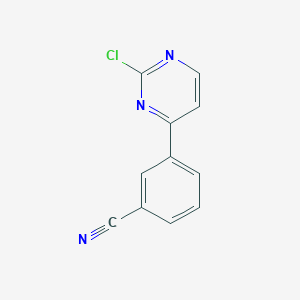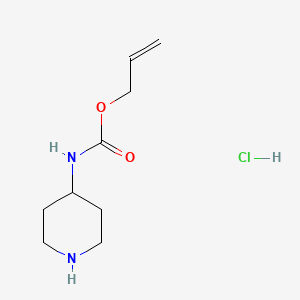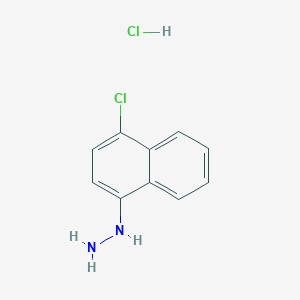
2-Oxoindoline-6-carbaldehyde
描述
2-Oxoindoline-6-carbaldehyde is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are prevalent in various natural products and synthetic drugs
作用机制
Target of Action
The primary target of 2-Oxoindoline-6-carbaldehyde is procaspase-3 , a key enzyme regulating apoptosis . This compound is part of a series of novel molecules designed to activate procaspase-3 .
Mode of Action
This compound interacts with its target, procaspase-3, to induce apoptosis, a programmed cell death process . This interaction leads to notable cytotoxicity towards human cancer cell lines .
Biochemical Pathways
The compound affects the apoptotic pathways regulated by caspases . Caspases are a large group of cysteine proteases enzymes involved in both extrinsic and intrinsic pathways of the apoptotic machine . The activation of procaspase-3 by this compound leads to changes in these pathways, resulting in the induction of apoptosis .
Pharmacokinetics
The compound’s cytotoxic effects on various cancer cell lines suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties that allow it to reach its target sites effectively .
Result of Action
The interaction of this compound with procaspase-3 results in the accumulation of cells in the S phase and substantial induction of late cellular apoptosis . This leads to notable cytotoxicity towards human cancer cell lines, including colon cancer (SW620), prostate cancer (PC3), and lung cancer (NCI-H23) .
生化分析
Biochemical Properties
The 2-oxoindoline family, to which 2-Oxoindoline-6-carbaldehyde belongs, has been associated with notable cytotoxicity toward human cancer cell lines . The compounds in this family have been found to interact with various enzymes and proteins, including caspases, a large group of cysteine proteases enzymes . These interactions can influence biochemical reactions, leading to changes in cellular functions .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to exhibit notable cytotoxicity toward three human cancer cell lines: colon cancer SW620, prostate cancer PC‐3, and lung cancer NCI‐H23 . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules and changes in gene expression . It has been found to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxoindoline-6-carbaldehyde typically involves the cyclization of ortho-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature. This reaction provides indoles via a formal reductive C(sp2)–H amination reaction . Another method involves the installation of the gramine side chain on intermediates using N,N-dimethylmethylene ammonium chloride in acetic acid, followed by the elimination of the tosyl masking group .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反应分析
2-Oxoindoline-6-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: Oxidation reactions of this compound can lead to the formation of corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or amines, depending on the reducing agent used. Sodium borohydride and lithium aluminum hydride are commonly employed reducing agents.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, are common for indole derivatives. Reagents such as halogens, nitrating agents, and sulfonating agents can be used to introduce various substituents onto the indole ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
2-Oxoindoline-6-carbaldehyde has several scientific research applications, including:
Chemistry: In organic synthesis, this compound serves as a key intermediate for the synthesis of various indole derivatives with potential biological activities .
Biology: Indole derivatives, including this compound, have shown significant biological activities, such as antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Medicine: Due to its biological activities, this compound is explored for its potential use in developing new therapeutic agents for treating various diseases, including cancer and infectious diseases .
Industry: In the pharmaceutical industry, this compound is used as a building block for the synthesis of drug candidates and other bioactive molecules .
相似化合物的比较
- 2-Oxoindoline-3-carbaldehyde
- 2-Oxoindoline-5-carbaldehyde
- 2-Oxoindoline-7-carbaldehyde
Comparison: 2-Oxoindoline-6-carbaldehyde is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and biological activity. Compared to other similar compounds, this compound may exhibit different pharmacological properties and reactivity profiles, making it a valuable compound for specific applications in medicinal chemistry and drug development .
属性
IUPAC Name |
2-oxo-1,3-dihydroindole-6-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-5-6-1-2-7-4-9(12)10-8(7)3-6/h1-3,5H,4H2,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGVTXYFXZTQTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)C=O)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


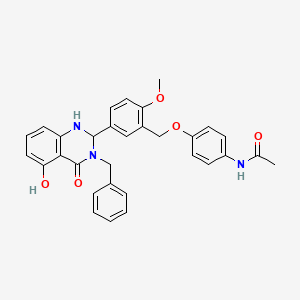
![3-{[3-(Aminocarbonyl)piperidin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B3088790.png)
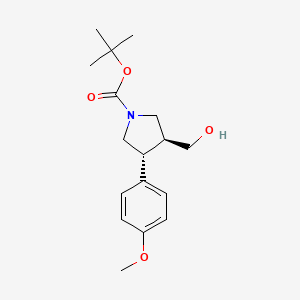
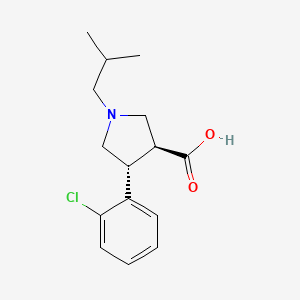
![1-Tert-butyl 2-methyl (2S,4S)-4-[(2-chlorobenzyl)-amino]pyrrolidine-1,2-dicarboxylate](/img/structure/B3088811.png)

